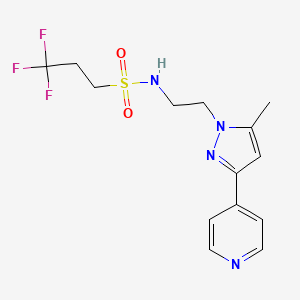

3,3,3-trifluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3,3-trifluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C14H17F3N4O2S and its molecular weight is 362.37. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,3,3-Trifluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

The molecular formula of the compound is C14H17F3N4O2S, with a molecular weight of 362.37 g/mol. It is characterized by the presence of a trifluoromethyl group and a pyridine moiety, which are known to enhance biological activity.

Biological Activity Overview

The compound's biological activity has been explored in various studies, particularly focusing on its antifungal and antiviral properties. The following sections summarize key findings from research studies.

Antifungal Activity

A study synthesized several derivatives of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, which included compounds structurally related to this compound. The results indicated that some derivatives exhibited moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, with inhibition rates exceeding 50% at concentrations of 100 µg/mL . This suggests that modifications in the structure can lead to enhanced antifungal properties.

Antiviral Activity

Research has also focused on the antiviral potential of pyrazole derivatives. A related study evaluated the anti-HIV activity of various pyrazole compounds, reporting that certain derivatives demonstrated significant efficacy against HIV strains with EC50 values as low as 0.0038 µmol/L . Although specific data on the compound is limited, its structural similarities to effective antiviral agents suggest potential activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences biological activity. For instance, the trifluoromethyl group and the pyridine ring contribute to enhanced lipophilicity and bioactivity . The modification of substituents on the pyrazole ring has been shown to either increase or decrease activity against various pathogens, highlighting the importance of careful structural design in drug development.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Case Study 1 : A series of pyrazole derivatives were synthesized and tested for their antifungal properties. Compounds with a pyridine ring showed improved inhibition against Gibberella zeae, indicating that the incorporation of such moieties can enhance antifungal efficacy.

- Case Study 2 : In another study focusing on anti-HIV activity, compounds structurally related to this compound exhibited promising results with low EC50 values, suggesting potential for further development as antiviral agents.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H17F3N4O2S |

| Molecular Weight | 362.37 g/mol |

| Biological Activities | Antifungal, Antiviral |

| Notable Inhibitory Activity | >50% against Gibberella zeae at 100 µg/mL |

| EC50 Values (Antiviral) | As low as 0.0038 µmol/L |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Compounds containing sulfonamide and pyridine moieties have been extensively studied for their antimicrobial properties. Research has shown that derivatives of pyridine-sulfonamides exhibit potent antifungal activities against various strains of Candida and other fungi. For instance, a study synthesized novel pyridine-3-sulfonamide derivatives that demonstrated greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .

Antimalarial Potential

The trifluoromethyl group in sulfonamide derivatives has been linked to enhanced biological activity. A study focused on synthesizing new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides identified several compounds with promising antimalarial activity. These derivatives were designed using rational drug design principles and showed effective inhibition against Plasmodium falciparum, indicating potential for further development as antimalarial agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds like 3,3,3-trifluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is crucial for optimizing their pharmacological properties. The incorporation of trifluoromethyl groups has been shown to enhance lipophilicity and improve binding affinity to biological targets. Research employing molecular docking techniques has identified key interactions between these compounds and their biological targets, paving the way for the design of more potent derivatives .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. For example, the synthesis may include the formation of a pyrazole ring followed by sulfonation to yield the final product. Characterization techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Propiedades

IUPAC Name |

3,3,3-trifluoro-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N4O2S/c1-11-10-13(12-2-5-18-6-3-12)20-21(11)8-7-19-24(22,23)9-4-14(15,16)17/h2-3,5-6,10,19H,4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSIWHGMNNDWLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)CCC(F)(F)F)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.